molecular formula C24H24N4O4S2 B2824191 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941994-36-1

4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2824191
CAS No.: 941994-36-1
M. Wt: 496.6
InChI Key: SGCYOWLJBTXQTK-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group, an ethoxybenzo[d]thiazolyl moiety, and a pyridinylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxybenzo[d]thiazolyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the benzamide is reacted with 4-ethoxybenzo[d]thiazol-2-yl chloride.

    Addition of the Pyridinylmethyl Group: The final step involves the alkylation of the benzamide with pyridin-4-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide may be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It can also be used in the development of biochemical assays.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzamide and thiazole moieties.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzamide and thiazole rings may also contribute to binding affinity and specificity, interacting with hydrophobic pockets or aromatic residues within the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(N,N-dimethylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Contains a chloro group instead of an ethoxy group.

    4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Features a methyl group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and material science.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-4-32-20-6-5-7-21-22(20)26-24(33-21)28(16-17-12-14-25-15-13-17)23(29)18-8-10-19(11-9-18)34(30,31)27(2)3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYOWLJBTXQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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